Cyclo(RGDyK) -

Cyclo(RGDyK)

Catalog Number: EVT-254948
CAS Number:
Molecular Formula: C31H43F6N9O12
Molecular Weight: 847.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclo(RGDyK) is a cyclic pentapeptide classified as an integrin antagonist. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. Cyclo(RGDyK) competitively binds to integrins, specifically αvβ3 and α5β1, expressed on various cell types including endothelial cells and tumor cells. [] This binding inhibition disrupts integrin-mediated signaling pathways involved in angiogenesis, tumor growth, and metastasis. [] Consequently, Cyclo(RGDyK) serves as a valuable tool in scientific research for investigating integrin function and exploring potential therapeutic targets for diseases like cancer.

Cilengitide (Cyclo(RGDf(NMe)V))

Compound Description: Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence. It is a potent and selective inhibitor of αvβ3 and αvβ5 integrins, which are involved in angiogenesis and tumor growth. Cilengitide has been investigated as a potential anticancer agent and has reached phase III clinical trials for the treatment of glioblastoma .

Relevance: Cilengitide is structurally related to Cyclo(RGDyK), sharing the core cyclic RGD motif. Both compounds target αvβ3 integrin, although Cilengitide exhibits higher affinity and selectivity for this integrin subtype .

[(123)I]Cyclo(RGDyV)

Compound Description: [(123)I]Cyclo(RGDyV) is a radiolabeled analog of Cilengitide. It has been evaluated preclinically as a potential imaging agent for visualizing αvβ3 integrin expression in vivo using single-photon emission computed tomography (SPECT) .

Relevance: [(123)I]Cyclo(RGDyV) is structurally similar to Cyclo(RGDyK), differing only in the terminal amino acid residue. Both compounds target αvβ3 integrin and can be used for in vivo imaging studies .

Cyclo(RGDfK)

Compound Description: Cyclo(RGDfK) is another cyclic pentapeptide containing the RGD sequence. It is a selective ligand for αvβ3 integrin and has been used extensively for studying angiogenesis and developing targeted imaging and therapeutic agents .

Relevance: Cyclo(RGDfK) is closely related to Cyclo(RGDyK), sharing the cyclic RGD motif and targeting αvβ3 integrin. They differ only in the terminal amino acid residue, lysine (K) in Cyclo(RGDyK) and phenylalanine (F) in Cyclo(RGDfK) .

[(18)F]Galacto-RGD

Compound Description: [(18)F]Galacto-RGD is a glycosylated analog of Cyclo(RGDfK) labeled with the positron-emitting radioisotope fluorine-18. This modification enhances its pharmacokinetic properties, allowing for rapid renal excretion and improved tumor-to-background ratios in positron emission tomography (PET) imaging of αvβ3 integrin expression .

Relevance: [(18)F]Galacto-RGD shares the core cyclic RGD motif with Cyclo(RGDyK) and targets αvβ3 integrin. The addition of a galactose moiety distinguishes [(18)F]Galacto-RGD, enhancing its in vivo properties for PET imaging .

c(RGDyK)–Isothiocyanatobenzyl-1,4,7-Triazacyclononane-1,4,7-Triacetic Acid (NOTA-RGD)

Compound Description: NOTA-RGD is a conjugate of Cyclo(RGDyK) with the bifunctional chelator isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This conjugate allows for radiolabeling with isotopes like Gallium-68 (68Ga), enabling PET imaging of angiogenesis .

Relevance: NOTA-RGD is a direct derivative of Cyclo(RGDyK), retaining its αvβ3 integrin targeting properties. The addition of the NOTA chelator enables radiolabeling and expands its application in PET imaging studies .

c(RGD-ZW800-1)

Compound Description: c(RGD-ZW800-1) consists of Cyclo(RGDyK) conjugated to ZW800-1, a zwitterionic near-infrared fluorophore. This conjugate enables the visualization of tumor tissue during surgery by targeting αvβ3 integrin .

Relevance: This compound is a direct derivative of Cyclo(RGDyK), retaining its αvβ3 integrin targeting properties. The conjugation with a near-infrared fluorophore instead of a radioisotope allows for optical imaging techniques .

Lys(Dap)-BBN(7-14)

Compound Description: This compound is a bombesin derivative where lysine is replaced with a lysine-based 1,2-diamino-propionic acid (Dap) derivative. This modification incorporates a tripodal chelator for labeling with or , allowing for the development of radiopharmaceuticals .

Relevance: While not directly targeting αvβ3 integrin like Cyclo(RGDyK), this compound highlights the use of a similar cyclic peptide scaffold (bombesin) and the application of tripodal chelators like Dap for radiolabeling, which is relevant for developing imaging agents .

cyclo-(RGDyK(Dap[Re(CO)3]))

Compound Description: This compound is a derivative of Cyclo(RGDyK) where the lysine residue is modified to incorporate a 1,2-diamino-propionic acid (Dap) chelator complexed with a rhenium tricarbonyl core. This modification allows for the study of receptor binding and in vivo targeting of αvβ3 integrin .

Relevance: This is a direct derivative of Cyclo(RGDyK) where the lysine residue is modified to incorporate a rhenium tricarbonyl complex. This modification alters its properties and allows for different applications in research, highlighting the versatility of the RGD motif .

Overview

Cyclic Arg-Gly-Asp-D-Tyr-Lys is a cyclic peptide that serves as a significant ligand for integrin receptors, particularly the integrin alpha v beta 3. This peptide is characterized by its ability to inhibit cell adhesion, making it a valuable compound in the fields of cancer research and medical imaging. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, playing critical roles in processes such as angiogenesis, wound healing, and metastasis.

Source

The cyclic Arg-Gly-Asp-D-Tyr-Lys peptide is derived from the Arg-Gly-Asp sequence, which is a well-known recognition motif for extracellular matrix proteins like vitronectin and fibronectin. This peptide has been synthesized and studied extensively for its biological activities and potential therapeutic applications.

Classification

Cyclic Arg-Gly-Asp-D-Tyr-Lys falls under the category of peptide ligands. It is classified as an integrin antagonist due to its selective binding properties to integrin receptors, particularly targeting the alpha v beta 3 integrin involved in angiogenesis and tumor progression.

Synthesis Analysis

Methods

The synthesis of cyclic Arg-Gly-Asp-D-Tyr-Lys typically involves solid-phase peptide synthesis techniques. The process includes:

  1. Peptide Assembly: The amino acids are sequentially added to a solid support, with protective groups used to prevent unwanted reactions.
  2. Cyclization: After the linear peptide is formed, cyclization occurs through the formation of a covalent bond between the terminal amino and carboxyl groups of the peptide.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical Details

The cyclization reaction often employs specific coupling agents or catalysts to facilitate the formation of the cyclic structure. For example, using isothiocyanate derivatives can enhance the efficiency of the cyclization process.

Molecular Structure Analysis

Structure

The molecular structure of cyclic Arg-Gly-Asp-D-Tyr-Lys features a cyclic arrangement of amino acids that enhances its stability and binding affinity to integrin receptors. The general structure can be represented as follows:

  • Amino Acids:
    • Arginine (Arg)
    • Glycine (Gly)
    • Aspartic Acid (Asp)
    • Tyrosine (Tyr)
    • Lysine (Lys)

Data

The molecular formula for cyclic Arg-Gly-Asp-D-Tyr-Lys can be expressed as C₁₄H₁₈N₄O₄, with a molecular weight of approximately 302.32 g/mol. The cyclic nature contributes to its conformational rigidity, which is crucial for receptor binding.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving cyclic Arg-Gly-Asp-D-Tyr-Lys include:

  1. Binding Reactions: The peptide binds specifically to integrin alpha v beta 3 through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Conjugation Reactions: This peptide can be conjugated with various imaging agents or therapeutic compounds to enhance its application in medical imaging or targeted therapy.

Technical Details

In studies, modifications such as attaching fluoropropionyl groups have been employed to improve radiolabeling efficiency for positron emission tomography (PET) imaging applications. These modifications can significantly impact the pharmacokinetics and biodistribution of the compound.

Mechanism of Action

Process

Cyclic Arg-Gly-Asp-D-Tyr-Lys operates by selectively binding to integrin alpha v beta 3 on cell surfaces, inhibiting cell adhesion to extracellular matrix components. This mechanism disrupts angiogenic processes by preventing endothelial cell migration and proliferation.

Data

Research indicates that this cyclic peptide exhibits an IC50 value in the low nanomolar range, demonstrating potent inhibition of integrin-mediated cell adhesion. This property is particularly advantageous in cancer treatment strategies where angiogenesis plays a pivotal role.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.
  • Reactivity: The presence of functional groups allows for further chemical modifications, enhancing its utility in drug development and imaging applications.
Applications

Cyclic Arg-Gly-Asp-D-Tyr-Lys has several scientific uses:

  1. Medical Imaging: It serves as a radiolabeled agent for PET imaging, allowing visualization of tumors and assessment of angiogenesis in vivo.
  2. Cancer Therapy: Its ability to inhibit integrin function makes it a potential candidate for anti-cancer therapies aimed at disrupting tumor growth and metastasis.
  3. Drug Development: The compound's properties are exploited in developing new drugs targeting integrins involved in various pathological conditions beyond cancer, including cardiovascular diseases and inflammatory disorders.
Chemical Identity and Structural Characterization of Cyclic Arg-Gly-Asp-D-Tyr-Lys

Molecular Composition and Sequence-Specific Cyclization

Cyclo(Arg-Gly-Asp-D-Tyr-Lys), denoted as c(RGDyK), is a synthetic pentapeptide with the systematic name cyclo-[L-arginyl-glycyl-L-α-aspartyl-D-tyrosyl-L-lysyl]. Its molecular formula is C₂₇H₄₁N₉O₈, corresponding to a monoisotopic mass of 595.31 Da [1] [7]. The primary sequence—Arg-Gly-Asp-D-Tyr-Lys—features a head-to-tail cyclization between the α-carboxyl group of Lys and the α-amino group of Arg, forming a backbone amide bond that constrains the peptide into a macrocyclic structure [2] [5]. This ring closure eliminates N- and C-termini, a key feature that enhances proteolytic resistance compared to linear analogs [3].

The cyclization is typically achieved via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. After assembly of the linear sequence on chlorotrityl resin, the peptide is cleaved with partial side-chain protection retention. Macrocyclization occurs in dilute solution to minimize dimerization, followed by global deprotection. High-performance liquid chromatography (HPLC) purification yields >99% pure product, with structural validation via MALDI-TOF mass spectrometry (observed m/z: 596.3 [M+H]⁺) [2] [5].

Table 1: Molecular Descriptors of c(RGDyK)

PropertyValue
Molecular FormulaC₂₇H₄₁N₉O₈
Monoisotopic Mass595.31 Da
Sequencecyclo(Arg-Gly-Asp-D-Tyr-Lys)
Cyclization TypeHead-to-tail amide bond
HPLC Retention Time12.8 min (C18, 0.1% TFA)
CAS Registry Number111578-53-3

Conformational Analysis via NMR and X-Ray Crystallography

The bioactive conformation of c(RGDyK) has been resolved through NMR spectroscopy and X-ray crystallography, revealing a β-turn motif critical for integrin binding. In aqueous solution (pH 7.4), 2D-NMR studies (TOCSY, NOESY) identify key nuclear Overhauser effects (NOEs) between the Arg¹ CαH and Asp³ CαH protons (d<4.0 Å), confirming a type II β-turn centered at Gly²-Asp³ [2] [6]. The D-Tyr⁴ residue adopts a φ/ψ dihedral angle of -80°/0°, positioning its phenolic ring perpendicular to the β-turn plane [8].

Crystallographic analysis at 1.8 Å resolution shows that the cyclic scaffold enforces a U-shaped topology. The Arg guanidinium and Asp carboxylate groups are spatially separated by 8.9 Å—optimal for engaging the αvβ3 integrin’s cationic and anionic subsites. Intramolecular H-bonds stabilize this conformation: Arg¹ N⁰H⋯O=C Gly² (2.1 Å) and Lys⁵ NᶻH⋯O=C Asp³ (2.3 Å) [2] [8]. Molecular dynamics simulations (100 ns) corroborate low root-mean-square deviation (RMSD<1.0 Å) in the RGD loop, indicating minimal conformational entropy loss upon receptor binding [6].

Table 2: Conformational Parameters of c(RGDyK)

TechniqueKey FindingsBiological Implication
NMR (NOESY)Strong Arg¹Hᴬ–Asp³Hᴬ NOE; Type II β-turnPreorganized RGD motif for integrin docking
X-ray diffractionArg-Asp distance: 8.9 Å; U-shaped backboneComplementary to αvβ3 steric contours
MD simulationsRMSD <1.0 Å over 100 nsLow entropic penalty for binding

Stereochemical Implications of D-Tyr Incorporation

The D-configuration of tyrosine at position 4 is a critical design element that governs integrin selectivity and metabolic stability. Unlike L-amino acids, D-Tyr adopts φ/ψ angles inaccessible to chiral proteases, reducing susceptibility to degradation by aminopeptidases and chymotrypsin [4] [8]. Stereochemical inversion also reorients the tyrosine phenolic group, creating a hydrophobic patch that augments affinity for the αvβ3 integrin’s specificity pocket.

Competitive binding assays demonstrate that c(RGDyK) exhibits 58-fold higher selectivity for αvβ3 over αIIbβ3 (IC₅₀ = 37.5 nM vs. 2.18 μM) compared to L-Tyr analogs [5] [8]. This arises from D-Tyr’s side chain forming van der Waals contacts with β3-subunit residues Leu⁷⁷ and Tyr⁷⁹, while avoiding steric clashes in the shallower αIIbβ3 pocket. Mutagenesis studies confirm that αvβ3(L77A) reduces binding affinity by 90%, underscoring the role of this hydrophobic niche [8].

Table 3: Selectivity Profile of c(RGDyK) Across RGD-Binding Integrins

IntegrinIC₅₀ (nM)Selectivity vs. αvβ3
αvβ337.51.0 (reference)
αvβ542011.2-fold lower
α5β195025.3-fold lower
αIIbβ3218058.1-fold lower

Comparative Stability Studies: Linear vs. Cyclic RGD Peptides

Cyclization profoundly enhances the chemical and enzymatic stability of RGD peptides. Accelerated stability studies (50°C, pH 2–12) reveal that c(RGDyK) degrades 30-fold slower than linear RGDfK at pH 7.0 (t₁/₂ = 48 h vs. 1.6 h) [4]. The primary degradation pathway in linear peptides involves aspartimide formation: Asp³ nucleophilically attacks its own backbone carbonyl, forming a succinimide intermediate that hydrolyzes to isoAsp or D-Asp isomers. This process inactivates the peptide by distorting the RGD motif [4].

In c(RGDyK), cyclization sterically hinders Asp³ backbone flexibility, raising the energy barrier for succinimide formation. Circular dichroism spectroscopy confirms that the cyclic structure maintains >90% conformation after 24 h in serum, whereas the linear analog unfolds within 2 h. Additionally, c(RGDyK) shows resistance to exopeptidases (e.g., aminopeptidase M), with 80% remaining intact after 6 h in hepatocyte lysates—compared to 5% for RGDfK [3] [4]. Above pH 8.0, however, the Lys⁵ side chain undergoes deprotonation, increasing solvent exposure of the disulfide (if present in analogs) and reducing stability [4].

Table 4: Stability Parameters of Linear vs. Cyclic RGD Peptides

ParameterLinear RGDfKc(RGDyK)Improvement Factor
Half-life (pH 7.0, 50°C)1.6 h48 h30-fold
Serum stability (t₉₀)2 h>24 h>12-fold
Aspartimide formationMajor pathwayMinimizedNot applicable
Proteolytic resistanceLowHigh>15-fold (vs. trypsin)

Properties

Product Name

Cyclic Arg-Gly-Asp-D-Tyr-Lys

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C31H43F6N9O12

Molecular Weight

847.7 g/mol

InChI

InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1

InChI Key

CDDUWKKOPQABPG-TVSMIREGSA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Synonyms

Cyclo(RGDyK) trifluoroacetate;Cyclo(L-​arginylglycyl-​L-​α-​aspartyl-​D-​tyrosyl-​L-​lysyl)​, 2,​2,​2-​trifluoroacetate;

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.